molecular formula C18H16N2O3S B2987289 5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide CAS No. 955914-59-7

5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide

Cat. No.: B2987289
CAS No.: 955914-59-7
M. Wt: 340.4
InChI Key: MSGDZPXCWONOBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a 4-methoxyphenyl group at the 5-position and a carboxamide linkage at the 2-position, connected to a 2-(methylthio)phenyl moiety. This structure combines electron-donating (methoxy) and hydrophobic (methylthio) groups, which are critical for modulating solubility, bioavailability, and target interactions.

Properties

IUPAC Name

5-(4-methoxyphenyl)-N-(2-methylsulfanylphenyl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-13-9-7-12(8-10-13)15-11-19-18(23-15)17(21)20-14-5-3-4-6-16(14)24-2/h3-11H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGDZPXCWONOBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide typically involves multiple steps, starting with the preparation of the core oxazole ring. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process, along with controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of hydroxylated derivatives.

  • Reduction: Production of reduced phenyl derivatives.

  • Substitution: Introduction of various substituents on the phenyl ring.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic properties, including potential use as an anti-inflammatory or anticancer agent.

  • Industry: Applied in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Heterocyclic Cores

Oxazole vs. Thiazole/Isoxazole/Imidazole Derivatives
  • For example, compound 72 () contains a thiazole ring, where sulfur enhances π-stacking and metal coordination compared to oxazole’s oxygen .
  • Isoxazole Derivatives : lists 5-(4-Methoxyphenyl)-N-{4-[(1E)-2-phenyldiazen-1-yl]phenyl}-1,2-oxazole-3-carboxamide , which replaces the methylthio group with an azo moiety. The azo group introduces conjugation and redox activity, contrasting with the methylthio group’s hydrophobicity and moderate electron-donating capacity .
Substituent Comparisons
  • Methoxy vs. Nitro/Halogen Groups: The 4-methoxyphenyl group in the target compound donates electrons via resonance, enhancing stability in oxidative environments. In contrast, 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide () features a nitro group, which is electron-withdrawing and may increase reactivity but reduce metabolic stability .

Pharmacological and Physicochemical Properties

Bioactivity Trends
  • Antimicrobial Activity : Pyrazole carboxamides with methylthio groups () show moderate antimicrobial activity, suggesting the methylthio group in the target compound may contribute to similar effects. However, the oxazole core’s reduced basicity compared to pyrazole or imidazole could alter target binding .
  • Enzyme Inhibition : Thiazole derivatives (e.g., ) often target enzymes like cyclooxygenase (COX), while oxazoles are less common in this role. The methylthio group’s sulfur atom may mimic cysteine residues in enzyme active sites, a feature absent in methoxy-substituted analogs .
Drug-Likeness Parameters
  • Molecular Weight : The target compound’s molecular weight is estimated at ~340–360 g/mol (comparable to ’s 342.4 g/mol ), aligning with Lipinski’s rules for oral bioavailability .
  • Solubility: The methoxy group enhances water solubility relative to hydrophobic analogs like 5-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide (), which contains a morpholino group and tetrazole ring .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Oxazole 4-Methoxyphenyl, Methylthio ~340–360 Moderate solubility, electron-rich
5-(4-Methoxyphenyl)-N-azo-phenyl oxazole Oxazole 4-Methoxyphenyl, Azo ~380 Redox-active, conjugated system
5-Methyl-N-(5-nitro-thiazol) oxazole Oxazole Phenyl, Nitro 314.3 High reactivity, electron-poor
Compound 72 (Thiazole) Thiazole Methoxyphenyl, Methylthio 448.9 Enhanced metal coordination

Biological Activity

The compound 5-(4-methoxyphenyl)-N-(2-(methylthio)phenyl)oxazole-2-carboxamide is a member of the oxazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C16H17N2O3S
  • Molecular Weight : 319.38 g/mol

This compound features a methoxy group, a methylthio group, and an oxazole ring which contribute to its biological properties.

Research indicates that compounds containing oxazole rings often exhibit significant interactions with biological macromolecules, particularly proteins involved in cell signaling and proliferation. The specific mechanisms for this compound include:

  • Inhibition of Protein Interactions : It may inhibit protein-protein interactions critical for cancer cell proliferation.
  • Antiproliferative Activity : The compound has shown potential in inhibiting cell growth in various cancer cell lines.

Biological Activity Data

A summary of the biological activity observed in various studies is presented in the table below:

Cell Line IC50 (µM) Effect Observed
HCT116 (Colorectal)3.0Significant inhibition of cell proliferation
MDA-MB-231 (Breast)2.2Induction of apoptosis and G2/M phase arrest
A549 (Lung)3.9Inhibition of microtubule polymerization
HT-29 (Colorectal)12Antiproliferative effects noted

Case Study 1: Antiproliferative Effects

In a study conducted by Kumar et al., the compound was evaluated for its antiproliferative effects on HCT116 colorectal cancer cells. The results indicated an IC50 value of 3.0 µM, demonstrating potent activity against these cells. The mechanism involved disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase .

Case Study 2: In Vivo Efficacy

Further investigations have shown that the compound also exhibits significant activity in vivo. In xenograft models, treatment with the compound resulted in reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent for resistant cancer types .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies indicate that the compound is well absorbed with a favorable metabolic profile. However, detailed toxicity studies are required to establish safety margins for clinical applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.